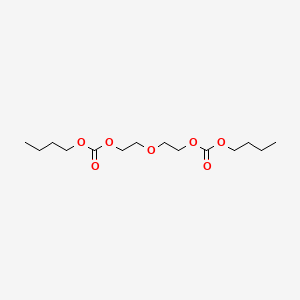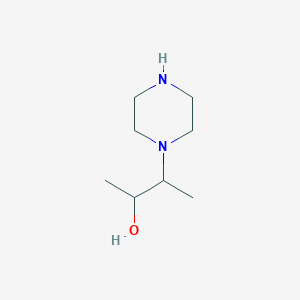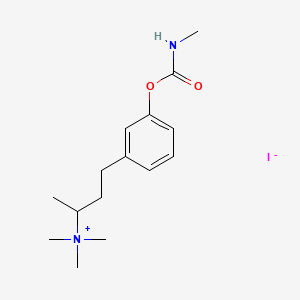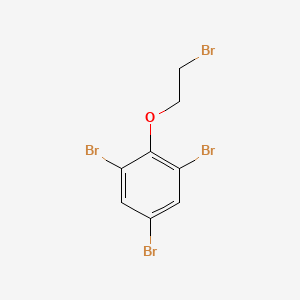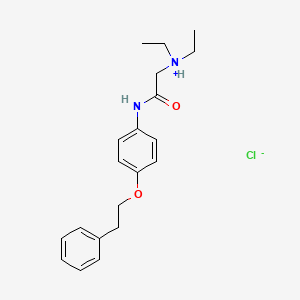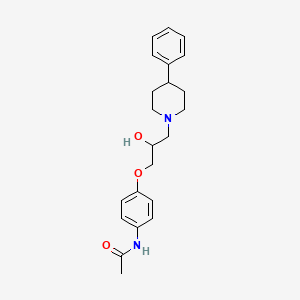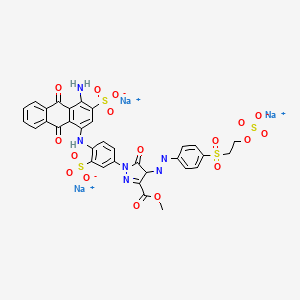![molecular formula C21H27BrClNO2 B13780746 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide CAS No. 63937-71-3](/img/structure/B13780746.png)
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethoxy group, and a tetrahydroisoquinoline core
準備方法
The synthesis of 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide involves several steps. One common synthetic route includes the following steps:
Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.
Addition of the propan-2-yl group: The chlorophenyl intermediate is then reacted with a propan-2-yl group under specific conditions to form the desired intermediate.
Formation of the tetrahydroisoquinoline core: The intermediate is then cyclized to form the tetrahydroisoquinoline core.
Introduction of the dimethoxy groups:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
化学反応の分析
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of certain medical conditions, including its potential as an anti-inflammatory or anti-cancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one: This compound has a similar chlorophenyl group but differs in its overall structure and functional groups.
1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one: This compound has a benzodioxol group and a tert-butylamino group, making it structurally different but functionally similar in some aspects.
1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one:
特性
CAS番号 |
63937-71-3 |
|---|---|
分子式 |
C21H27BrClNO2 |
分子量 |
440.8 g/mol |
IUPAC名 |
1-[1-(4-chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C21H26ClNO2.BrH/c1-14(11-15-5-7-17(22)8-6-15)21-18-13-20(25-4)19(24-3)12-16(18)9-10-23(21)2;/h5-8,12-14,21H,9-11H2,1-4H3;1H |
InChIキー |
OEAROORILQLHRU-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)Cl)C2C3=CC(=C(C=C3CC[NH+]2C)OC)OC.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
